3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine is a synthetic organic compound with the molecular formula C16H14ClFN2O2 and a molecular weight of 320.75 g/mol. This compound is characterized by the presence of a chloro-fluorophenyl group, a pyridinylmethoxy group, and an azetidinone ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the azetidinone ring, followed by the introduction of the chloro-fluorophenyl and pyridinylmethoxy groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine: Unique due to its specific combination of functional groups.
Ethyl 3-(furan-2-yl)propionate: Similar in having a heterocyclic ring but differs in functional groups and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares some reactivity patterns but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro-fluorophenyl group, a pyridinylmethoxy group, and an azetidinone ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-13-4-12(5-14(18)6-13)16(21)20-8-11(9-20)10-22-15-2-1-3-19-7-15/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMDADBJYWQSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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